2-Bromo-4,6-diiodopyridin-3-ol

Beschreibung

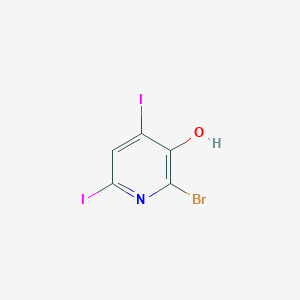

2-Bromo-4,6-diiodopyridin-3-ol is a halogenated pyridine derivative characterized by a hydroxyl group at position 3, bromine at position 2, and iodine atoms at positions 4 and 5. These compounds are typically utilized in pharmaceutical research, organic synthesis, or as intermediates in dye production, given their reactive halogen substituents and aromatic hydroxyl group .

Eigenschaften

IUPAC Name |

2-bromo-4,6-diiodopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrI2NO/c6-5-4(10)2(7)1-3(8)9-5/h1,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMUVKBWSRKKBFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1I)Br)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrI2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562006 | |

| Record name | 2-Bromo-4,6-diiodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129611-33-2 | |

| Record name | 2-Bromo-4,6-diiodo-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129611-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,6-diiodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4,6-diiodo-3-pyridinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,6-diiodopyridin-3-ol typically involves the halogenation of pyridine derivatives. One common method includes the bromination and iodination of pyridin-3-ol. The reaction conditions often involve the use of bromine and iodine reagents in the presence of suitable catalysts and solvents. For instance, the bromination can be carried out using bromine in acetic acid, followed by iodination using iodine monochloride in chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4,6-diiodopyridin-3-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium thiocyanate, and organometallic reagents.

Oxidation and Reduction Reactions: The hydroxyl group at the 3-position can undergo oxidation to form corresponding ketones or reduction to form alcohol derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form biaryl and alkyne derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous medium.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Coupling Reactions: Palladium catalysts in the presence of base and suitable solvents like toluene or ethanol.

Major Products Formed

Substitution Products: Azido, thiocyanato, and organometallic derivatives.

Oxidation Products: Ketones and aldehydes.

Reduction Products: Alcohol derivatives.

Coupling Products: Biaryl and alkyne derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of 2-Bromo-4,6-diiodopyridin-3-ol span across several fields:

Organic Synthesis

The compound serves as a versatile intermediate in the synthesis of complex organic molecules. Its halogen substituents facilitate nucleophilic substitution reactions, making it valuable for constructing diverse chemical architectures.

Research indicates that this compound exhibits notable biological activities:

- Enzyme Inhibition : It has been shown to inhibit various enzymes, potentially modulating metabolic pathways.

- Antimicrobial Properties : Similar compounds have demonstrated activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antibiotics.

Medicinal Chemistry

Due to its structural characteristics, this compound is explored as a building block for pharmaceuticals targeting specific diseases. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Industrial Applications

The compound is utilized in the production of agrochemicals and dyes, highlighting its industrial relevance.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of halogenated pyridines, including derivatives similar to this compound. Results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of halogens enhanced the compounds' ability to disrupt bacterial cell walls.

Case Study 2: Enzyme Inhibition

Research on enzyme inhibitors derived from halogenated pyridines revealed that certain derivatives effectively inhibited key bacterial enzymes involved in cell wall synthesis. This suggests that compounds like this compound could be developed into novel antibacterial agents.

Case Study 3: Anticancer Research

In vitro studies demonstrated that halogenated pyridines could induce apoptosis in cancer cell lines. For instance, derivatives were shown to inhibit proliferation in breast cancer cells through pathways leading to programmed cell death.

Wirkmechanismus

The mechanism of action of 2-Bromo-4,6-diiodopyridin-3-ol involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the modulation of their biological activity. The presence of halogen atoms enhances its reactivity and ability to penetrate biological membranes, facilitating its interaction with intracellular targets .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparison

The table below compares key molecular parameters of 2-bromo-4,6-diiodopyridin-3-ol (hypothetical) with its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Price (1 g) |

|---|---|---|---|---|---|

| This compound | N/A | C₅H₂BrI₂NO | 425.79 (estimated) | Br (2), I (4,6), OH (3) | N/A |

| 5-Bromo-2,6-diiodopyridin-3-ol | 1040682-54-9 | C₅H₂BrI₂NO | 425.79 | Br (5), I (2,6), OH (3) | $240 |

| 2,5-Dichloro-4,6-diiodopyridin-3-ol | 1261365-34-7 | C₅HCl₂I₂NO | 415.78 | Cl (2,5), I (4,6), OH (3) | $500 |

| 2,6-Diiodopyridin-3-ol | 14764-90-0 | C₅H₃I₂NO | 346.89 | I (2,6), OH (3) | $400 |

Key Observations :

- Halogen Influence : Bromine and iodine substituents significantly increase molecular weight compared to chlorine analogs. For instance, 5-bromo-2,6-diiodopyridin-3-ol (425.79 g/mol) is heavier than 2,5-dichloro-4,6-diiodopyridin-3-ol (415.78 g/mol) due to bromine's atomic mass .

- Substituent Position : The placement of halogens affects steric and electronic properties. For example, bromine at position 5 (in 5-bromo-2,6-diiodopyridin-3-ol) may reduce steric hindrance compared to bromine at position 2 in the hypothetical target compound .

Reactivity and Stability

- Hydroxyl Group Acidity : The hydroxyl group at position 3 enhances acidity, facilitating deprotonation under basic conditions, which is critical in nucleophilic substitution reactions.

- Halogen Reactivity : Iodine’s polarizability and weaker C–I bond (vs. C–Br or C–Cl) make it more susceptible to displacement in cross-coupling reactions, a trait observed in related pyridine derivatives .

- Stability: While direct stability data for the target compound is unavailable, analogs like 2,5-dichloro-4,6-diiodopyridin-3-ol are noted for chemical stability under standard storage conditions .

Biologische Aktivität

2-Bromo-4,6-diiodopyridin-3-ol is a halogenated heterocyclic compound notable for its unique structure, which includes a pyridine ring substituted with both bromine and iodine atoms, along with a hydroxyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

The molecular formula of this compound is CHBrINO, with a molecular weight of approximately 299.89 g/mol. The presence of multiple halogens contributes to its reactivity, making it a valuable compound in synthetic organic chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can modulate the biological activity of these macromolecules, influencing various biochemical pathways.

Key Mechanisms:

- Covalent Bond Formation : The halogen atoms enhance the compound's reactivity, allowing it to penetrate biological membranes and interact with intracellular targets.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in drug metabolism, such as cytochrome P450 enzymes, impacting pharmacokinetics and drug interactions.

Anticancer Potential

There is emerging interest in the anticancer properties of this compound. Its structural similarity to other known anticancer agents suggests potential activity against cancer cell lines. For instance, related compounds have shown inhibition of key signaling pathways involved in tumor growth and proliferation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar halogenated pyridine derivatives:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Bromo-4,6-dichloropyridin-3-ol | 129611-32-1 | Chlorine substitution alters reactivity |

| 2-Bromo-4,6-difluoropyridin-3-ol | 129611-33-2 | Fluorine substitution affects biological activity |

| 5-Bromo-3-iodopyridin-2-ol | 1820674-50-7 | Notable for enzyme inhibition |

The presence of both bromine and iodine in this compound enhances its molecular weight and reactivity compared to its chlorinated and fluorinated analogs. This unique combination may result in distinct biological activities that merit further exploration.

Case Studies and Research Findings

- Inhibition Studies : Preliminary studies have indicated that this compound could serve as a biochemical probe for studying enzyme interactions. It has been shown to inhibit specific protein kinases involved in signaling pathways critical for cancer progression .

- Pharmacokinetic Profiling : Although detailed pharmacokinetic data specific to this compound are scarce, related pyridine derivatives have demonstrated varying degrees of bioavailability and clearance rates across different species. Understanding these profiles can aid in predicting the therapeutic potential of this compound .

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-4,6-diiodopyridin-3-ol?

- Methodological Answer : Synthesis typically involves sequential halogenation of pyridin-3-ol derivatives. For example:

Initial Bromination : Introduce bromine at the 2-position using electrophilic substitution with Br₂ or N-bromosuccinimide (NBS) under controlled conditions .

Iodination : Subsequent iodination at the 4- and 6-positions via directed ortho-metalation (DoM) strategies or using iodine monochloride (ICl) in acetic acid .

- Key Considerations : Use protecting groups (e.g., silyl ethers) for the hydroxyl group to prevent side reactions during halogenation. Monitor reaction progress with thin-layer chromatography (TLC) or LC-MS .

Q. How can the purity and structure of this compound be verified using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., deshielded aromatic protons adjacent to iodine atoms) .

- Mass Spectrometry (MS) : Confirm molecular weight (expected ~425.79 g/mol for C₅H₂BrI₂NO) using high-resolution MS .

- FT-IR : Verify hydroxyl (O-H stretch ~3200 cm⁻¹) and C-Br/I stretches (500-700 cm⁻¹) .

- Purity Check : Use HPLC with a C18 column and UV detection at 254 nm .

Q. What are the key solubility and stability considerations when handling this compound?

- Methodological Answer :

- Solubility : Limited solubility in polar aprotic solvents (e.g., DMSO, DMF) due to halogen-heavy structure. Pre-dissolve in warm DMSO for reactions .

- Stability :

- Store under inert gas (N₂/Ar) at -20°C to prevent degradation via hydrodehalogenation .

- Avoid prolonged exposure to light, as iodine substituents may undergo photolytic cleavage .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reactivity data for halogenated pyridinols like this compound?

- Methodological Answer :

- Systematic Replication : Reproduce conflicting experiments under strictly controlled conditions (e.g., moisture-free, inert atmosphere) .

- Computational Modeling : Use DFT calculations to predict regioselectivity in cross-coupling reactions and compare with experimental outcomes .

- Isotopic Labeling : Trace reaction pathways using deuterated analogs to identify intermediates .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The hydroxyl group activates the ring for nucleophilic substitution, while bromine/iodine direct electrophiles to specific positions.

- Case Study : In Suzuki-Miyaura couplings, the iodine atoms at 4- and 6-positions act as better leaving groups than bromine, enabling selective functionalization at these sites .

- Experimental Design : Use Pd(PPh₃)₄ catalyst and arylboronic acids in degassed THF/water (3:1) at 80°C .

Q. What are the methodological challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

- Methodological Answer :

- Halogenation Control : At scale, exothermic iodination steps require precise temperature control (-10°C to 0°C) to avoid polyhalogenation .

- Workup Optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography with silica gel (hexane:EtOAc gradient) .

- Yield Improvement : Pilot batch reactions (1–10 g) show ~40–50% yields; explore flow chemistry for improved heat/mass transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.